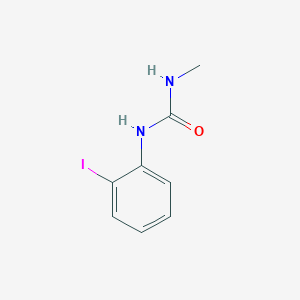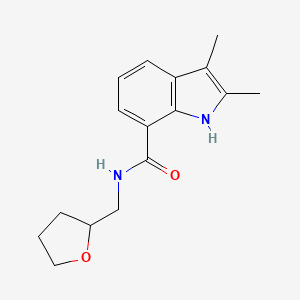![molecular formula C15H14N2O2 B7526213 N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as CMDFC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMDFC belongs to the class of furan carboxamides and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is not fully understood. However, it has been suggested that it exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have a protective effect on neurons, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its high yield and relative ease of synthesis. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to exhibit low toxicity, making it a safe compound to use in in vitro and in vivo studies. However, one limitation of using N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in the brain and to determine its efficacy in animal models of neurodegenerative diseases. Another potential direction for research is the development of novel analogs of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide with improved pharmacokinetic properties and increased potency. Overall, N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide involves the reaction of 3-cyanobenzyl chloride with 3-dimethylaminofuran-2-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide as a white solid with a high yield.
Applications De Recherche Scientifique
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to have neuroprotective properties and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-14(6-7-19-11)15(18)17(2)10-13-5-3-4-12(8-13)9-16/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILJLTYPHCEXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
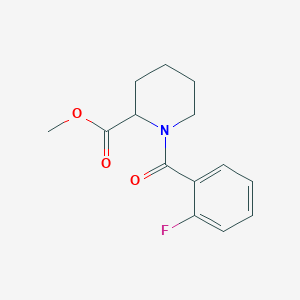

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
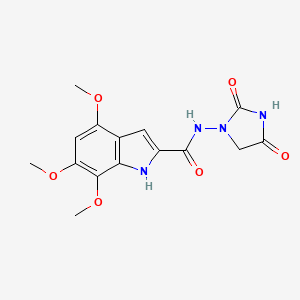
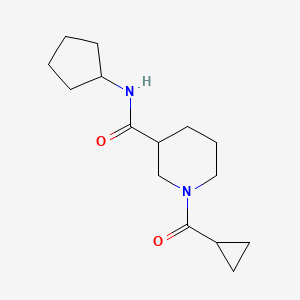
![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
